Di-n-propyl phthalate-d4

説明

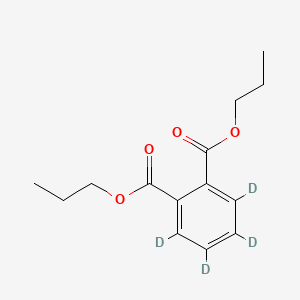

Di-n-propyl phthalate-d4, also known as dipropyl phthalate-3,4,5,6-d4, is a deuterated form of di-n-propyl phthalate. It is a phthalate ester where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is primarily used as an analytical standard in various scientific research applications due to its stable isotopic labeling .

準備方法

Synthetic Routes and Reaction Conditions: Di-n-propyl phthalate-d4 is synthesized by esterification of phthalic anhydride with deuterated propanol (propanol-d4). The reaction typically involves heating phthalic anhydride with propanol-d4 in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water and excess alcohol. The product is then purified through distillation to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Di-n-propyl phthalate-d4, being an ester, undergoes several types of chemical reactions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and propanol-d4.

Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.

Oxidation: Under strong oxidizing conditions, the ester can be oxidized to form phthalic acid derivatives

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid

Major Products Formed:

Hydrolysis: Phthalic acid and propanol-d4.

Transesterification: New esters depending on the alcohol used.

Oxidation: Phthalic acid derivatives

科学的研究の応用

Di-n-propyl phthalate-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for the quantification of phthalates in various samples.

Environmental Studies: Employed in tracing the environmental fate and transport of phthalates.

Biological Research: Utilized in metabolic studies to understand the biotransformation of phthalates in living organisms.

Industrial Applications: Used in the development and testing of plasticizers and polymer additives .

作用機序

The mechanism of action of di-n-propyl phthalate-d4 involves its interaction with biological systems primarily through its metabolic conversion. Once ingested or absorbed, it undergoes hydrolysis to form monoesters and subsequently oxidized metabolites. These metabolites can interact with various molecular targets, including enzymes involved in lipid metabolism and hormone regulation. The pathways involved include oxidative metabolism and conjugation reactions .

類似化合物との比較

- Di-n-butyl phthalate (DnBP)

- Diisobutyl phthalate (DiBP)

- Di-n-hexyl phthalate (DnHP)

- Di-n-octyl phthalate (DnOP)

Comparison: Di-n-propyl phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an analytical standard. Compared to other

生物活性

Di-n-propyl phthalate-d4 (DPP-d4) is a deuterated form of di-n-propyl phthalate (DPP), a compound commonly used as a plasticizer in various industrial applications. Understanding the biological activity of DPP-d4 is critical due to its potential health impacts and environmental persistence. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of DPP-d4's biological activity.

Chemical Structure and Properties

Di-n-propyl phthalate (DPP) has the chemical formula CHO and is characterized by its two propyl groups attached to the phthalate backbone. The deuterated version, DPP-d4, incorporates four deuterium atoms, which makes it useful in tracing studies and metabolic investigations.

Absorption and Metabolism

Research indicates that DPP is readily absorbed through the gastrointestinal tract. Once absorbed, it undergoes rapid metabolism primarily into mono-n-propyl phthalate (MnPP) and other oxidative metabolites. Studies have shown that approximately 31% of administered DPP is recovered in urine within 48 hours as MnPP and free phthalic acid . The bioavailability of DPP from oral exposure is assessed as 100%, while dermal absorption is significantly lower, estimated at around 2-4% .

Elimination

Elimination of DPP occurs predominantly via urine, with a half-life for its monoester form (MnPP) being approximately three hours in blood circulation . This rapid metabolism and elimination profile suggest that acute exposure may lead to significant systemic effects.

Acute Toxicity

DPP exhibits low acute toxicity levels. Studies have demonstrated that it does not pose significant risks through oral, dermal, or inhalation routes at typical exposure levels. For instance, in animal studies, DPP did not induce significant skin or eye irritation, nor was it found to be a skin sensitizer .

Chronic Toxicity and Long-term Effects

Chronic exposure studies have indicated potential liver toxicity associated with repeated administration of DPP. A notable study established a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg body weight/day based on liver weight increases in rats . Furthermore, developmental toxicity has been observed, highlighting concerns regarding reproductive health following prolonged exposure .

Case Studies

- Exposure in Food Products : A study conducted by the Food Standards Agency reported the presence of various phthalates, including DPP, in food products. The highest concentrations were found in meat and dairy products, raising concerns about dietary exposure among consumers .

- Environmental Impact : Research has documented the leaching of phthalates from medical supplies into patient environments, particularly affecting vulnerable populations such as preterm neonates in intensive care units . This underscores the importance of monitoring phthalate levels in medical settings to mitigate health risks.

Table 1: Summary of Toxicokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 222.24 g/mol |

| Bioavailability (oral) | 100% |

| Dermal Absorption | 2-4% |

| Urinary Excretion Rate | 31% within 48 hours |

| Half-life (MnPP) | ~3 hours |

Table 2: Observed Effects from Chronic Exposure Studies

| Study Reference | NOAEL (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Poon et al., 1997 | 60 | Increased liver weight |

| Khanna et al., 1990 | 350 | Histological changes in liver |

特性

IUPAC Name |

dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNKCZKNAJROC-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746775 | |

| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-29-0 | |

| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。